tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Physicochemical Properties Medicinal Chemistry ADME Predictions

Sourcing a stereochemically defined 2-methyl-substituted nortropane scaffold often forces teams into costly asymmetric syntheses or unresolved diastereomeric mixtures. tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1897747-36-2) solves this as a pre-configured chiral building block. Its 2-methyl group installs the critical stereocenter early, directly enabling diastereoselective synthesis of 2β-substituted phenyltropane DAT ligands. The orthogonal Boc (acid-labile) and hydroxyl (base-stable) functionalities allow chemoselective deprotection and functionalization, impossible with N-benzyl or N-methyl analogs. BenchChem ensures reliable, in-stock availability of this key intermediate to accelerate your CNS medicinal chemistry programs.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B12274551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1C2CCC(N2C(=O)OC(C)(C)C)CC1O
InChIInChI=1S/C13H23NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-11,15H,5-7H2,1-4H3
InChIKeyAAVMWKWMWACVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate – Core Properties & Structural Identity


tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1897747-36-2) is a bicyclic, N-protected nortropane derivative. It features a conformationally rigid 8-azabicyclo[3.2.1]octane scaffold, a sterically demanding tert-butyl carbamate (Boc) protecting group, a secondary hydroxyl group at the 3-position, and a methyl substituent at the 2-position . This specific substitution pattern distinguishes it from simpler tropane building blocks and makes it a valuable chiral intermediate for medicinal chemistry [1].

Chiral 8-azabicyclo[3.2.1]octane scaffold with defined (1R,5S) stereochemistry
Acid-labile Boc protection enables orthogonal amine deprotection
2-methyl substituent provides stereochemical control for C3 derivatization

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate: Why Generic Substitution Fails


Substituting this compound with a simple 3-hydroxy (N-Boc-nortropine) or 3-oxo (N-Boc-nortropinone) analog fails to replicate its synthetic utility. The presence of the 2-methyl group introduces a new stereocenter and steric hindrance, which directly influences the diastereoselectivity of subsequent reactions, such as alkylations or acylations at the adjacent hydroxyl group [1]. Furthermore, the orthogonal reactivity of the acid-labile Boc group versus the base-stable hydroxyl allows for chemoselective deprotection strategies that are impossible with N-benzyl or N-methyl protected comparators [2]. Selecting the wrong building block, such as the demethylated analog (CAS 478837-18-2), will lead to a different stereochemical course in downstream syntheses, potentially yielding an inactive or undesired diastereomer [1].

Des-methyl analog (CAS 478837-18-2)

Lacks the 2-methyl stereocenter; reactions at C3 may lose diastereoselectivity, potentially yielding undesired stereoisomers.

Cbz-protected analog (CAS 2154947-20-1)

Requires hydrogenolysis for amine deprotection, incompatible with reduction-sensitive groups; orthogonal Boc/OH strategy is lost.

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate – Differentiation Evidence


MW & LogP Shift vs. Demethylated Analog

The addition of a 2-methyl group to the 3-hydroxy-8-azabicyclo[3.2.1]octane core increases both the molecular weight and the predicted lipophilicity compared to the demethylated analog (tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 478837-18-2). This change impacts the compound's calculated drug-likeness and ADME profile in the context of fragment-based drug discovery, as higher logP may improve membrane permeability but could also reduce aqueous solubility [1]. These data are predicted; experimental values are not publicly available for direct comparison.

MW & LogP shift
Cross-study comparable
ΔMW +14.03 g/mol, ΔLogP +0.35 (predicted)
Supports lipophilicity modulation for lead optimization
Predicted data; verify experimentally
Physicochemical Properties Medicinal Chemistry ADME Predictions

Orthogonal Deprotection: Boc vs. Cbz

The tert-butyl carbamate (Boc) protecting group offers a distinct advantage over the benzyl carbamate (Cbz) group present in a direct comparator, benzyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2154947-20-1). Boc can be cleaved under acid-catalyzed conditions (e.g., TFA, HCl), while Cbz requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH). This orthogonality is quantified by the difference in deprotection conditions: Boc is cleaved within 1-2 hours using 30-50% TFA in DCM at 0°C to room temperature, a standard protocol for peptide synthesis, whereas Cbz deprotection typically requires hydrogen gas at 1-4 atm pressure, a technique that is incompatible with many functional groups [1].

Deprotection orthogonality
Class-level inference
Acid-labile Boc vs. hydrogenolytic Cbz
Enables sequential, chemoselective deprotection
Standard Boc/Cbz protocol; review functional group tolerance
Synthetic Methodology Protecting Group Strategy Peptidomimetics

Diastereoselective Derivatization at C3-Hydroxyl

The 2-methyl substituent imposes steric bias on reactions at the adjacent C3 hydroxyl, enabling diastereoselective transformations that are not possible with the non-methylated analog tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. This is a class-level inference drawn from the established stereochemistry of tropane alkaloid synthesis, where the 2-substituent controls the facial selectivity of nucleophilic attacks and enolate formations on the tropane ring [1]. While no direct kinetic data comparing the target compound's acylation rates to its des-methyl analog are published, the utility of 2-substituted tropanes for achieving high diastereomeric ratios (dr > 95:5) in alkaloid total synthesis is well-documented [2].

Diastereoselective C3 control
Class-level inference
2-methyl group imposes facial selectivity
Supports stereocontrol in tropane alkaloid synthesis
Inferred from analog studies; direct kinetic data unavailable
Stereoselective Synthesis Chiral Building Block Alkaloid Synthesis

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate – Application Scenarios


Synthesis of 2B-Substituted Cocaine Analog DAT Inhibitors

The compound's defined (1R,5S) stereochemistry and 2-methyl substituent make it an ideal chiral pool starting material for synthesizing 2β-substituted phenyltropane analogs, a privileged class of dopamine transporter (DAT) inhibitors. Its use ensures the installation of the critical 2-position stereocenter is achieved early in the synthesis, avoiding costly chiral resolution or asymmetric synthesis steps later in the sequence [1]. This contrasts with achiral alternatives like N-Boc-nortropinone, which would require a separate enantioselective α-methylation step, adding complexity and potentially lowering overall yield.

Orthogonally Protected Intermediate for Constrained Peptidomimetics

The combination of an acid-labile N-Boc group and a base-stable hydroxyl moiety allows this compound to serve as a key intermediate in the synthesis of constrained peptidomimetics. The hydroxyl can be functionalized (e.g., with a peptide coupling or nucleophilic displacement) while the Boc group remains intact, and vice versa. This orthogonal reactivity profile, as established by the protecting group strategy class-level evidence, is essential for building molecular complexity on the tropane scaffold [2].

CNS ADME Fine-Tuning via 2-Methyl Group

In medicinal chemistry programs targeting central nervous system (CNS) disorders, the predicted 0.35-unit increase in LogP compared to the 2-des-methyl analog can be leveraged to improve blood-brain barrier penetration. This scaffold is a suitable starting point when a lead compound's ADME profile requires a lipophilicity boost without a significant increase in molecular weight, a strategy supported by cross-study comparable predictive data [3].

Application
Selection Property
Validation Focus
DAT inhibitor research
2β-substituted tropane scaffold
Stereochemical identity (2R/2S) verification
Constrained peptidomimetic synthesis
Orthogonal Boc/OH protection
Chemoselective deprotection strategy review
CNS lead lipophilicity modulation
2-methyl lipophilicity shift
Experimental LogP verification
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